![molecular formula C13H21NO B2393891 2-[(4-Ethylbenzyl)amino]butan-1-ol CAS No. 869943-84-0](/img/structure/B2393891.png)
2-[(4-Ethylbenzyl)amino]butan-1-ol
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Description
2-[(4-Ethylbenzyl)amino]butan-1-ol is an organic compound with the molecular formula C13H21NO . It has an average mass of 207.312 Da and a monoisotopic mass of 207.162308 Da .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, which is the carbon atom next to the aromatic ring . For example, free radical bromination of alkyl benzenes can be used to introduce a bromine atom at the benzylic position . Substitutions at the benzylic position can be either SN1 or SN2, depending on the degree of substitution .Molecular Structure Analysis
The molecular structure of 2-[(4-Ethylbenzyl)amino]butan-1-ol can be analyzed using spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups present in the molecule . The presence of broad peaks around 3400 cm-1 in the IR spectrum would indicate the presence of O-H groups . Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the hydrogen atoms in the molecule .Safety and Hazards
The safety data sheet for a similar compound, butanol, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to use this compound only in a well-ventilated area, away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
2-[(4-ethylphenyl)methylamino]butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-11-5-7-12(8-6-11)9-14-13(4-2)10-15/h5-8,13-15H,3-4,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLLTTFIVZPEAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(CC)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylbenzyl)amino]butan-1-ol |
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